

A Comparative In Silico Analysis of C₂₀H₂₅NO₃ Isomers as Potential Neuromodulators

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Compound of Interest

Compound Name: C₂₀H₂₅NO₃

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A detailed examination of the binding affinities of Nuciferine, Anonaine, Asimilobine, and Liriodenine with key central nervous system receptors.

This guide provides a comparative molecular docking analysis of four **C₂₀H₂₅NO₃** isomers: Nuciferine, Anonaine, Asimilobine, and Liriodenine. These naturally occurring alkaloids, found in various plant species, are investigated for their potential interactions with the Dopamine D2 receptor (D2R) and the Serotonin 5-HT_{2A} receptor (5-HT_{2AR}), two crucial targets in the development of therapeutics for neurological and psychiatric disorders. Through a compilation of in silico docking studies, this document summarizes the binding affinities and key interactions of these isomers, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparative Docking Performance

The following tables summarize the binding affinities of the **C₂₀H₂₅NO₃** isomers against the Dopamine D2 and Serotonin 5-HT_{2A} receptors. The data presented is a synthesis of findings from multiple independent in silico studies. It is important to note that direct comparison between different studies can be influenced by variations in computational methodologies.

Table 1: Comparative Binding Affinities against Dopamine D2 Receptor (D2R)

Isomer	Binding Affinity / Potency	Value	Interacting Residues (Predicted)
Nuciferine	EC50	64 nM[1]	Asp114, Ser193, Phe389, Tyr416[2][3]
KB	62 nM[1]		
Anonaine	Binding Energy	-8.1 kcal/mol	Asp114, Ser193, Phe389, Tyr416
Asimilobine	Not available	Not available	Not available
Liriodenine	Not available	Not available	Not available

Table 2: Comparative Binding Affinities against Serotonin 5-HT2A Receptor (5-HT2AR)

Isomer	Binding Affinity / Potency	Value	Interacting Residues (Predicted)
Nuciferine	Ki	139 nM[4]	Asp155, Ser159, Phe339, Phe340[5]
Anonaine	Binding Energy	-8.5 kcal/mol	Asp155, Ser159, Phe339, Phe340
Asimilobine	Not available	Not available	Not available
Liriodenine	Not available	Not available	Not available

Note: Binding Energy values are often used in computational docking studies to predict binding affinity, where a more negative value indicates a stronger interaction. Ki, EC50, and KB are experimental values that also indicate the potency of a compound. The interacting residues for Anonaine, Asimilobine, and Liriodenine are predicted based on the known binding pockets of the receptors and the interactions of similar aporphine alkaloids.

Experimental Protocols

The following outlines a generalized methodology for comparative molecular docking studies, based on common practices in the field utilizing software such as AutoDock Vina.

Ligand and Protein Preparation

- **Ligand Preparation:** The 3D structures of the **C₂₀H₂₅NO₃** isomers (Nuciferine, Anonaine, Asimilobine, and Liriodenine) are obtained from chemical databases like PubChem. The structures are then prepared using software such as AutoDock Tools. This involves adding polar hydrogens, merging non-polar hydrogens, and assigning Gasteiger charges. The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process. The prepared ligand structures are saved in the PDBQT file format.
- **Protein Preparation:** The three-dimensional crystal structures of the human Dopamine D2 receptor and Serotonin 5-HT_{2A} receptor are retrieved from the Protein Data Bank (PDB). The protein structures are cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogens are added, and Gasteiger charges are computed for the protein atoms. The prepared receptor structures are also saved in the PDBQT format.

Molecular Docking Simulation

- **Grid Box Generation:** A grid box is defined around the active site of each receptor. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this defined space.
- **Docking Algorithm:** AutoDock Vina is employed to perform the molecular docking simulations.[6] Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's active site.[7] The program calculates the binding energy for multiple binding poses of each ligand.

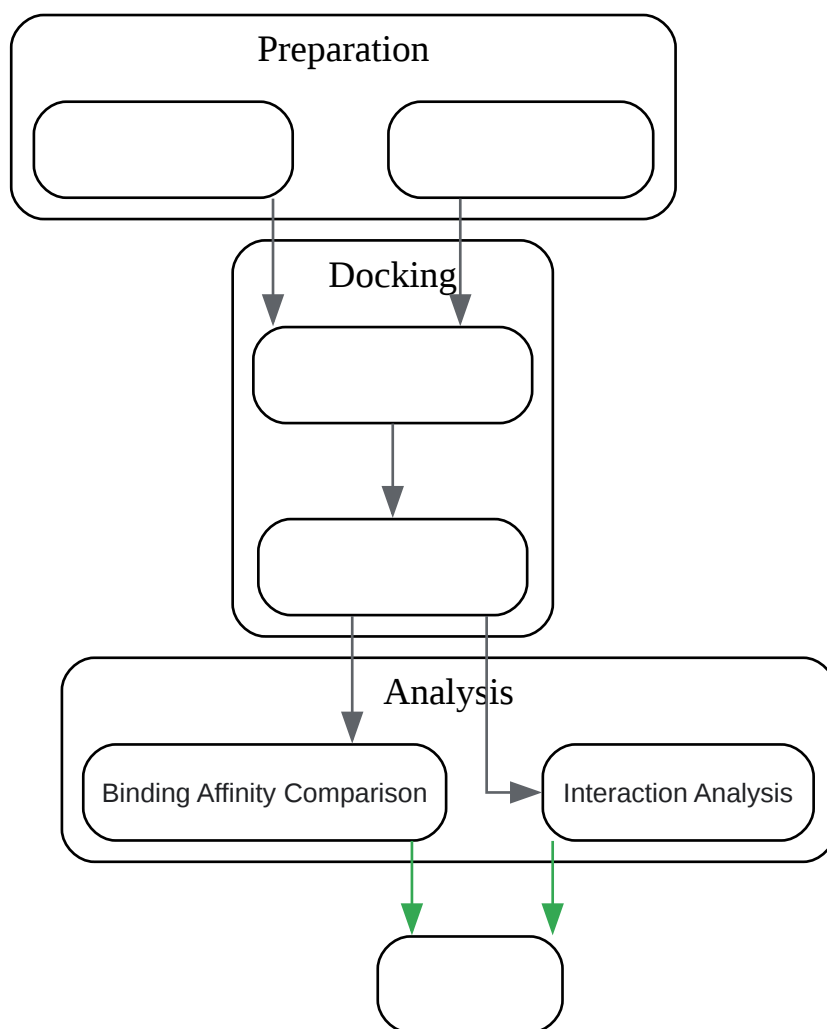
Analysis of Results

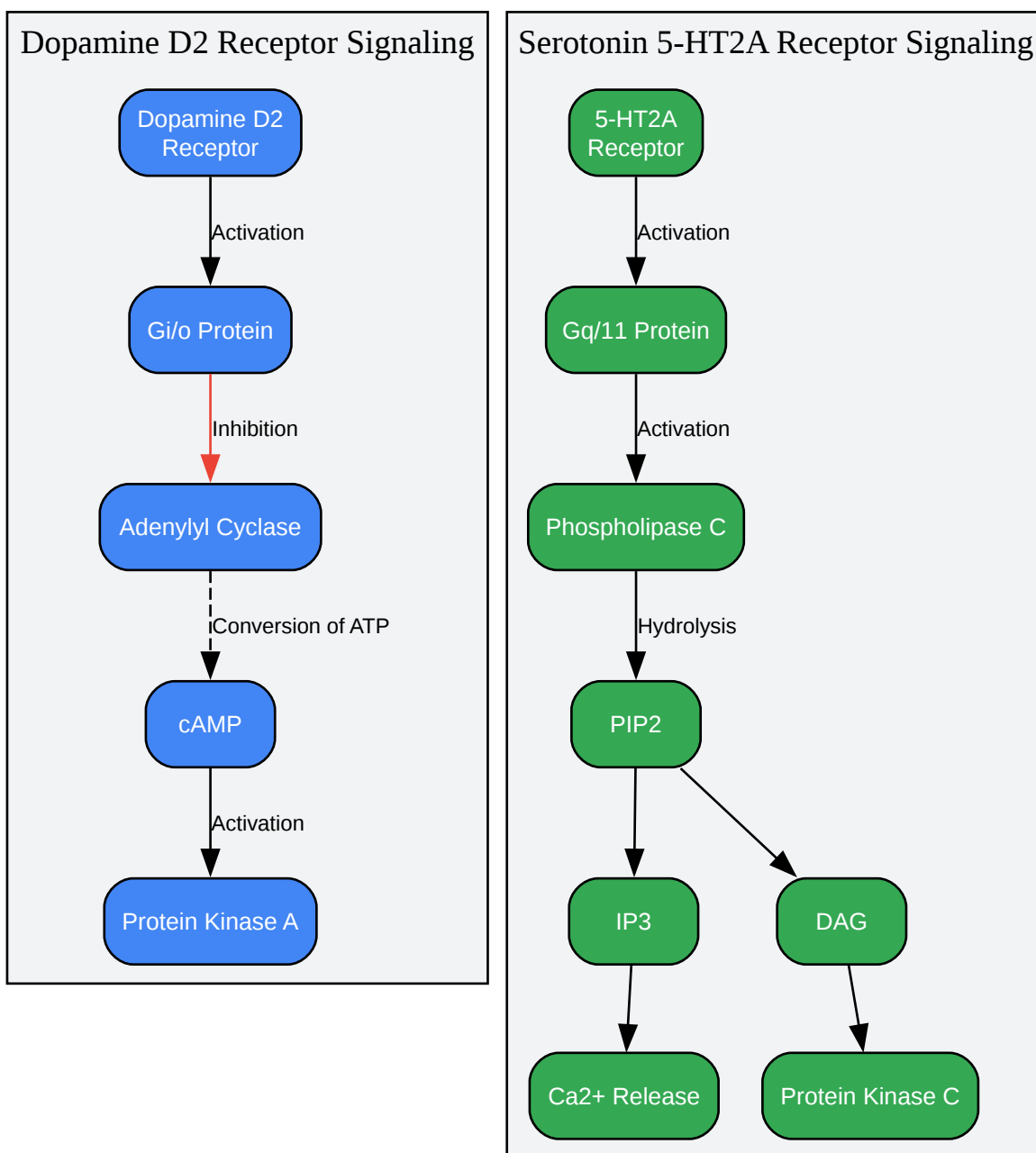
- **Binding Affinity and Pose Selection:** The docking results are analyzed to identify the most favorable binding pose for each isomer, which is typically the one with the lowest binding energy. The binding energies are recorded and compared to predict the relative binding affinities of the isomers for the target receptors.

- **Interaction Analysis:** The protein-ligand interactions for the best binding poses are visualized and analyzed using software like PyMOL or Discovery Studio. This analysis identifies key interacting residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualizations

Experimental Workflow





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